molecular formula C11H18F3NO4 B1603721 Boc-5,5,5-trifluoro-DL-leucine CAS No. 409333-67-1

Boc-5,5,5-trifluoro-DL-leucine

Cat. No.: B1603721
CAS No.: 409333-67-1
M. Wt: 285.26 g/mol
InChI Key: PLTXZUYAJDKNFI-UHFFFAOYSA-N
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Description

Boc-5,5,5-trifluoro-DL-leucine, also known as tert-butoxycarbonyl-5,5,5-trifluoro-DL-leucine, is a derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, making it a fluorinated analog of leucine. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

Boc-5,5,5-trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of the L-leucine amino acid . The primary targets of this compound are likely to be the same as those of L-leucine, which plays a crucial role in protein synthesis and metabolic regulation.

Biochemical Pathways

This compound is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5,5,5-trifluoro-DL-leucine typically involves the following steps:

    Starting Material: The synthesis begins with 5,5,5-trifluoro-DL-leucine.

    Protection: The amino group of 5,5,5-trifluoro-DL-leucine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Boc-5,5,5-trifluoro-DL-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Boc-5,5,5-trifluoro-DL-leucine is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. This combination allows for its use in specialized peptide synthesis applications where both protection and fluorination are desired .

Properties

IUPAC Name

5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXZUYAJDKNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619777
Record name N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409333-67-1
Record name N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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